molecular formula C27H32ClN3O2 B8691655 OTS447

OTS447

Cat. No.: B8691655
M. Wt: 466.0 g/mol
InChI Key: OSRDFHWWFIEYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C27H32ClN3O2

Molecular Weight

466.0 g/mol

IUPAC Name

1-[6-(3-chloro-4-hydroxyphenyl)-4-[[4-(diethylamino)cyclohexyl]amino]quinolin-3-yl]ethanone

InChI

InChI=1S/C27H32ClN3O2/c1-4-31(5-2)21-10-8-20(9-11-21)30-27-22-14-18(19-7-13-26(33)24(28)15-19)6-12-25(22)29-16-23(27)17(3)32/h6-7,12-16,20-21,33H,4-5,8-11H2,1-3H3,(H,29,30)

InChI Key

OSRDFHWWFIEYDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2C(=O)C)C4=CC(=C(C=C4)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following general procedure D, 1-{6-bromo-4-[4-(diethylamino)cyclohexylamino]quinolin-3-yl}ethanone (30 mg, 0.072 mmol) was reacted with 3-chloro-4-hydroxyphenylboronic acid (34 mg, 0.200 mmol) to afford the desired product (19.7 mg, 59%) as a yellow-brown solid: 1H NMR (500 MHz, CD3OD) δ 8.95 (s, 1H), 8.34 (d, J=1.8 Hz, 1H), 8.02 (dd, J=8.7, 1.9 Hz, 1H), 7.91 (d, J=8.7 Hz, 1H), 7.71 (d, J=2.3 Hz, 1H), 7.53 (dd, J=8.4, 2.3 Hz, 1H), 7.06 (d, J=8.4 Hz, 1H), 4.31 (s, 1H), 3.52-3.43 (m, 1H), 3.22 (q, J=7.2 Hz, 4H), 2.70 (s, 3H), 2.46 (d, J=12.3 Hz, 2H), 2.20 (d, J=11.9 Hz, 2H), 1.88-1.65 (m, 4H), 1.41-1.30 (m, 6H); ESI MS m/z 466 [C27H32ClN3O2+H]+; HPLC 97.7% (AUC), tR=10.44 min.
Name
1-{6-bromo-4-[4-(diethylamino)cyclohexylamino]quinolin-3-yl}ethanone
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step Two
Yield
59%

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